molecular formula C6H10N2 B1329669 1-Pyrrolidineacetonitrile CAS No. 29134-29-0

1-Pyrrolidineacetonitrile

Cat. No. B1329669
CAS RN: 29134-29-0
M. Wt: 110.16 g/mol
InChI Key: NPRYXVXVLCYBNS-UHFFFAOYSA-N
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Description

1-Pyrrolidineacetonitrile, also known as 1-Pyrrolidinylacetonitrile, is a chemical compound with the molecular formula C6H10N2 . It is also known by other names such as Pyrrolidinoacetonitrile, Pyrroldinoacetonitrile, 1-Cyanomethylpyrrolidine, and N-Pyrrolidinoacetonitrile .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 1-Pyrrolidineacetonitrile, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of 1-Pyrrolidineacetonitrile consists of a five-membered pyrrolidine ring attached to an acetonitrile group . The molecular weight of this compound is 110.16 g/mol .


Chemical Reactions Analysis

Pyrrolidine compounds, including 1-Pyrrolidineacetonitrile, are often used in the synthesis of biologically active compounds . The pyrrolidine ring can undergo various chemical reactions, contributing to the stereochemistry of the molecule .


Physical And Chemical Properties Analysis

1-Pyrrolidineacetonitrile has a molecular weight of 110.16 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass of this compound is 110.084398327 g/mol .

Scientific Research Applications

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . These organocatalysts have been applied in intramolecular aldol reactions, a transformation known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction . They have also been used in intermolecular aldol reactions and asymmetric Diels–Alder cycloadditions .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis, which often involves pyrrolidine-based organocatalysts, has emerged as a powerful tool for the construction of complex molecular architectures . This field has seen significant advancements in the last 20 years, with a deeper understanding of organocatalytic reaction mechanisms allowing for the fine-tuning of catalyst structures .

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles has been reported, which uses a consecutive chemoselective double cyanation . This method has good functional group tolerance and yields up to 99% .

Synthesis of Pyrrolo[1,2-a]pyrimidines

NH-pyrroles synthesized through the method mentioned above have been used in the synthesis of pyrrolo[1,2-a]pyrimidines . These pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties .

5. Development of Selective Androgen Receptor Modulators (SARMs) 4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Safety And Hazards

1-Pyrrolidineacetonitrile can be harmful if swallowed and in contact with skin. It can cause skin irritation and serious eye irritation .

Future Directions

While the future directions for 1-Pyrrolidineacetonitrile specifically are not mentioned in the retrieved papers, pyrrolidine compounds are of great interest in drug discovery. Future directions could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYXVXVLCYBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183389
Record name Pyrrolidine-1-acetonitrile
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrrolidineacetonitrile

CAS RN

29134-29-0
Record name 1-Pyrrolidineacetonitrile
Source CAS Common Chemistry
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Record name Pyrrolidine-1-acetonitrile
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Record name 1-Pyrrolidineacetonitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714
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Record name Pyrrolidine-1-acetonitrile
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Record name Pyrrolidine-1-acetonitrile
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Record name PYRROLIDINE-1-ACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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